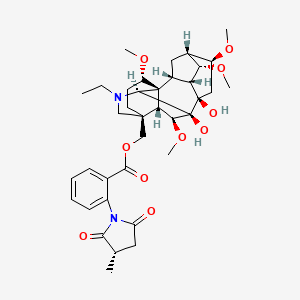

![molecular formula C17H17N3O B10772064 [3H]ramosetron](/img/structure/B10772064.png)

[3H]ramosetron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3H]ramosetron is a radiolabeled form of ramosetron, a potent and selective serotonin type 3 receptor antagonist. Ramosetron is primarily used to treat nausea and vomiting associated with chemotherapy and postoperative recovery. It is also effective in managing symptoms of irritable bowel syndrome with diarrhea .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ramosetron hydrochloride involves multiple steps, starting from tetrahydrobenzoimidazole. The process includes protecting the compound by cycloacylation, arylcarbonylation, and acid hydrolysis . The intermediate compounds are then subjected to hydrogenation, hydrolysis, amidation, aromatic nucleus phosphinylidyneization, and fractionation . The final product is obtained through recrystallization, yielding white crystals with a melting point of 240-245°C .

Industrial Production Methods

Industrial production of ramosetron hydrochloride follows a similar multi-step process but is optimized for higher yield and purity. The use of solvents and reagents is carefully controlled to ensure safety and efficiency. The process typically involves large-scale hydrogenation and hydrolysis reactions, followed by purification through recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Ramosetron undergoes various chemical reactions, including:

Oxidation: Ramosetron can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: Ramosetron can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ramosetron, which can be used for further pharmacological studies .

Applications De Recherche Scientifique

Chemistry

In chemistry, [3H]ramosetron is used as a radiolabeled tracer to study the binding affinity and kinetics of serotonin type 3 receptors. This helps in understanding the receptor’s role in various physiological processes .

Biology

In biological research, this compound is used to investigate the distribution and density of serotonin type 3 receptors in different tissues. This information is crucial for developing targeted therapies for conditions like irritable bowel syndrome and chemotherapy-induced nausea .

Medicine

In medicine, ramosetron is used to manage symptoms of irritable bowel syndrome with diarrhea and to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The radiolabeled form, this compound, is used in clinical studies to monitor the drug’s pharmacokinetics and biodistribution .

Industry

In the pharmaceutical industry, this compound is used in drug development and quality control processes. It helps in ensuring the consistency and efficacy of ramosetron-containing medications .

Mécanisme D'action

Ramosetron exerts its effects by selectively antagonizing serotonin type 3 receptors. These receptors are located on the vagus nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, ramosetron prevents the binding of serotonin, thereby reducing nausea, vomiting, and diarrhea .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ondansetron: Another serotonin type 3 receptor antagonist used to treat nausea and vomiting.

Granisetron: Similar to ondansetron, used for the same indications.

Palonosetron: A newer serotonin type 3 receptor antagonist with a longer half-life

Uniqueness of Ramosetron

Ramosetron is unique due to its higher potency and longer duration of action compared to other serotonin type 3 receptor antagonists. It is particularly effective in treating irritable bowel syndrome with diarrhea, a condition for which other similar compounds are not typically used .

Propriétés

Formule moléculaire |

C17H17N3O |

|---|---|

Poids moléculaire |

285.36 g/mol |

Nom IUPAC |

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(tritritiomethyl)indol-3-yl]methanone |

InChI |

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1/i1T3 |

Clé InChI |

NTHPAPBPFQJABD-WENCKANPSA-N |

SMILES isomérique |

[3H]C([3H])([3H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 |

SMILES canonique |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771989.png)

![2-[4-[2-[3-(3-methylbutoxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10772016.png)

![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)

![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)

![(4R)-6-[(E)-2-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772027.png)

![[3H]meclinertant](/img/structure/B10772030.png)

![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)

![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)

![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)

![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)